

Application Note & Protocol: Stability Assessment of Caffeine Salicylate

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Compound of Interest

Compound Name: *Caffeine salicylate*

Cat. No.: *B13766560*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for assessing the stability of **caffeine salicylate**. It includes protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of caffeine and salicylic acid.

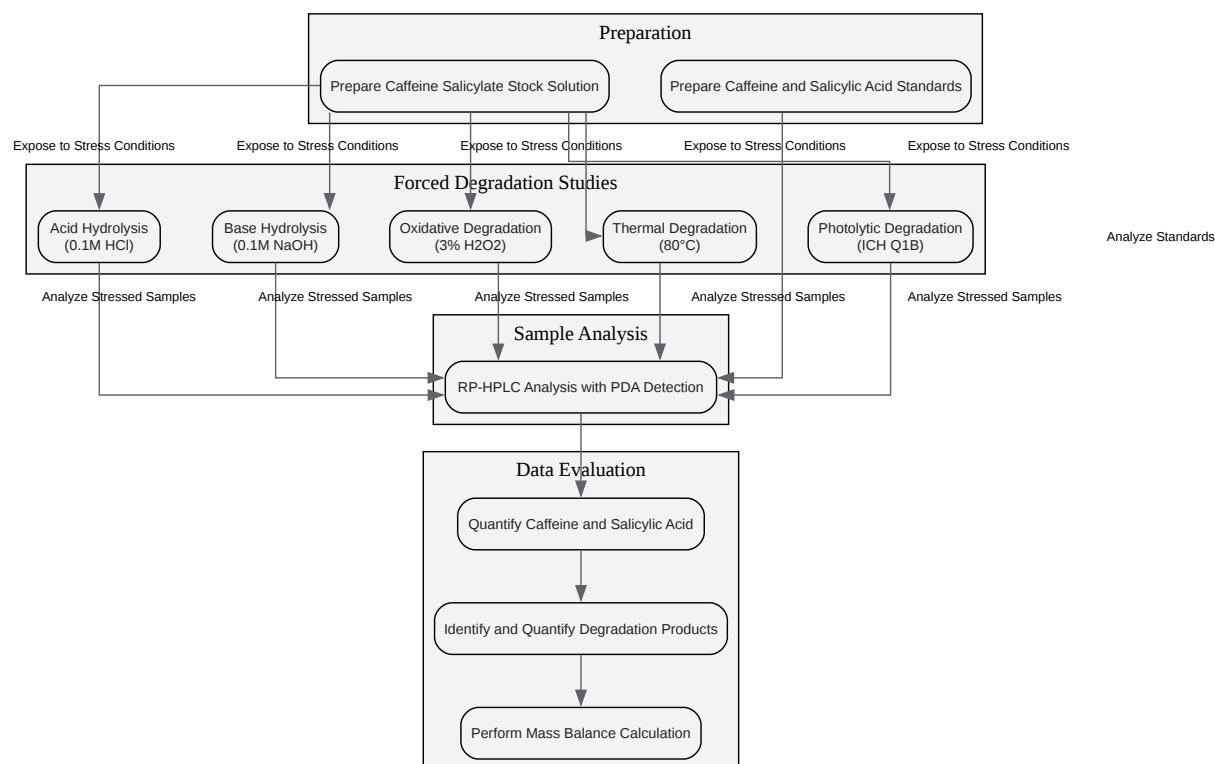
Introduction

Caffeine salicylate is a salt formed from the combination of caffeine, a central nervous system stimulant, and salicylic acid, a non-steroidal anti-inflammatory drug (NSAID). The stability of this active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Understanding its degradation profile under various environmental conditions is essential for formulation development, shelf-life determination, and regulatory compliance.

This application note outlines a comprehensive approach to evaluating the stability of **caffeine salicylate** through forced degradation studies and the development of a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.^{[1][2]} This information is crucial for developing a robust stability-indicating method capable of separating the intact drug from its degradation products.
^[3]

Experimental Workflow

The overall experimental workflow for assessing the stability of **caffeine salicylate** is depicted below.

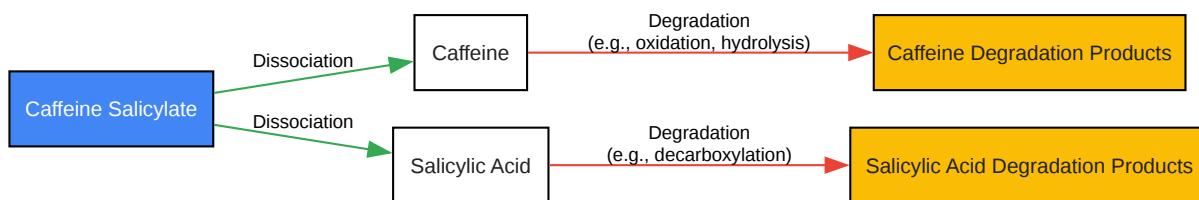


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Caption: Experimental workflow for **caffeine salicylate** stability assessment.

Potential Degradation Pathway

The primary degradation pathway for **caffeine salicylate** under hydrolytic conditions is the dissociation of the salt into its constituent molecules, caffeine and salicylic acid. Subsequently, salicylic acid is a known major degradation product of aspirin, which is structurally related.[4] Caffeine itself can also undergo degradation.[5]



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Caption: Potential degradation pathway of **caffeine salicylate**.

Experimental Protocols

Materials and Reagents

- **Caffeine Salicylate** Reference Standard
- Caffeine Reference Standard
- Salicylic Acid Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- Phosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)

- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
- Analytical balance
- pH meter
- Water bath
- Photostability chamber

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the simultaneous determination of caffeine and salicylic acid.[6]

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : 20mM Phosphate Buffer (pH 2.5) (30:70 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	PDA at 273 nm for Caffeine and 303 nm for Salicylic Acid
Run Time	10 minutes

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of **caffeine salicylate** reference standard in 100 mL of methanol.
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
- Sample Stock Solution for Forced Degradation (1000 µg/mL): Accurately weigh and dissolve 100 mg of **caffeine salicylate** in 100 mL of methanol.

Forced Degradation Protocol

For each condition, a sample of the drug solution is subjected to stress, while a control sample is stored under normal conditions.

- Acid Hydrolysis:
 - To 5 mL of the sample stock solution, add 5 mL of 0.1 M HCl.
 - Heat the solution at 80°C for 2 hours.
 - Cool, neutralize with 0.1 M NaOH, and dilute to 50 mL with the mobile phase.
- Base Hydrolysis:
 - To 5 mL of the sample stock solution, add 5 mL of 0.1 M NaOH.
 - Keep the solution at room temperature for 1 hour.
 - Neutralize with 0.1 M HCl and dilute to 50 mL with the mobile phase.
- Oxidative Degradation:
 - To 5 mL of the sample stock solution, add 5 mL of 3% H₂O₂.
 - Keep the solution at room temperature for 4 hours.
 - Dilute to 50 mL with the mobile phase.

- Thermal Degradation:
 - Keep the sample stock solution in a water bath at 80°C for 24 hours.
 - Cool and dilute 5 mL of the solution to 50 mL with the mobile phase.
- Photolytic Degradation:
 - Expose the sample stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
 - A control sample should be wrapped in aluminum foil to protect it from light.
 - Dilute 5 mL of the exposed and control solutions to 50 mL with the mobile phase.

Data Presentation

The results of the forced degradation studies can be summarized as follows. The data presented here is representative.

Stress Condition	Time (hours)	Assay of Caffeine (%)	Assay of Salicylic Acid (%)	Total Impurities (%)	Mass Balance (%)
Control	-	99.8	99.9	0.3	100.1
Acid Hydrolysis	2	92.5	88.3	9.1	99.9
Base Hydrolysis	1	85.7	81.2	13.0	99.9
Oxidative Degradation	4	95.1	94.5	0.5	100.1
Thermal Degradation	24	98.2	97.9	3.8	99.9
Photolytic Degradation	-	99.5	99.6	0.8	99.9

Conclusion

The described experimental setup provides a robust framework for assessing the stability of **caffeine salicylate**. The forced degradation studies indicate that **caffeine salicylate** is most susceptible to degradation under basic and acidic hydrolytic conditions. The proposed HPLC method is demonstrated to be stability-indicating, as it can effectively separate the parent compounds from their degradation products, allowing for accurate quantification. This protocol is suitable for use in quality control laboratories for the routine analysis and stability testing of **caffeine salicylate**.^[7]

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